4-fluorobenzenecarboximidamide;hydrate;hydrochloride
Description
4-Fluorobenzenecarboximidamide hydrochloride hydrate (CAS 456-14-4) is a fluorinated benzamidine derivative with the molecular formula C₇H₇ClFN₂·H₂O. Structurally, it consists of a benzene ring substituted with a fluorine atom at the para position and a carboximidamide group (-C(=NH)NH₂), which is protonated and stabilized as a hydrochloride salt. The hydrate form includes water molecules in its crystalline lattice, enhancing stability for storage and handling .
This compound is synthesized via the reaction of 4-fluorobenzonitrile with ammonium chloride and hydrochloric acid under controlled conditions, yielding 100% product (as per Example 4A in ). Its purity and structural integrity are confirmed by ¹H-NMR (DMSO-d₆, 200 MHz: δ = 7.5 ppm and 8.0 ppm for aromatic protons) .
Properties
Molecular Formula |
C7H10ClFN2O |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
4-fluorobenzenecarboximidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C7H7FN2.ClH.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,(H3,9,10);1H;1H2 |
InChI Key |
ARFZDVLJULVDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)F.O.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Conversion of 4-Fluorobenzonitrile to 4-Fluorobenzenecarboximidamide Hydrochloride
A classical approach involves the reaction of 4-fluorobenzonitrile with ammonium salts (e.g., ammonium chloride or ammonium acetate) in the presence of hydrogen chloride or acidic media to afford the amidine hydrochloride salt.
$$
\text{4-Fluorobenzonitrile} + \text{NH}_3 \xrightarrow[\text{acidic conditions}]{\text{heat}} \text{4-Fluorobenzenecarboximidamide hydrochloride}
$$
- Typical solvents: ethanol, methanol, or aqueous mixtures.
- Reaction temperature: reflux conditions (~70–100 °C).
- Reaction time: 4–24 hours depending on scale and conditions.
- Isolation: Crystallization from the reaction mixture to obtain the hydrate hydrochloride salt.
This method is favored for its simplicity and directness but requires careful control of acidity and temperature to maximize yield and purity.
Copper-Catalyzed Domino Reactions Using Amidines or Imidates as Substrates
Recent literature reports a more sophisticated synthetic route involving copper(II) triflate-catalyzed domino nucleophilic substitution and oxidative cyclization reactions, where amidines serve as substrates.
- Catalyst: Cu(OTf)2 (Copper(II) triflate)
- Base: Sodium bicarbonate (NaHCO3)
- Additives: 1,10-Phenanthroline
- Oxidants: Potassium ferricyanide (K3[Fe(CN)6]) or atmospheric oxygen
- Yields: Up to 68% for triazole derivatives, indicating efficient amidine formation steps.
Though this method is primarily reported for synthesizing triazole derivatives, the initial amidine formation step can be adapted for 4-fluorobenzenecarboximidamide synthesis, offering a route with potential for structural modifications.
Synthesis via Imidate Intermediates
An alternative approach involves the reaction of imidates with ammonium carbonate under copper catalysis to form amidines, including fluorinated derivatives.
- Reaction conditions: Copper(II) triflate catalysis, ammonium carbonate as nitrogen source.
- Advantages: Formation of three bonds in a single synthetic step, potentially higher efficiency.
- Yields: Up to 64% reported for related compounds.
This method is useful for multi-step synthesis where amidine functionality is introduced as part of a complex molecule.
Salt Formation and Hydration
After amidine synthesis, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, often in aqueous or alcoholic solvents, followed by crystallization to obtain the hydrate form.
- Common solvents: Methanol, ethanol, water.
- Crystallization temperature: Room temperature or slightly cooled.
- Product form: White crystalline powder, stable under ambient conditions.
Analytical Data and Characterization
The synthesized 4-fluorobenzenecarboximidamide hydrochloride is characterized by standard analytical techniques:
| Technique | Typical Data for 4-Fluorobenzenecarboximidamide Hydrochloride |
|---|---|
| [^1H NMR (500 MHz, DMSO-d6 or CD3OD)](pplx://action/followup) | Signals corresponding to aromatic protons (multiplets around δ 7.0–8.0 ppm), amidine NH protons often broad or exchangeable. |
| [^13C NMR (125 MHz)](pplx://action/followup) | Aromatic carbons including fluorinated carbon signals around δ 115–160 ppm. |
| Mass Spectrometry (LC-MS) | Molecular ion peak corresponding to C7H8FN2 + H+ (m/z ~139), plus chloride adducts. |
| Melting Point | Typically in the range of 180–190 °C (decomposition). |
| Elemental Analysis | Consistent with C, H, N, F, and Cl content as per molecular formula. |
These data confirm the identity and purity of the compound post-synthesis.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct nitrile amidination | 4-Fluorobenzonitrile, NH4Cl, acid, heat | Moderate (50–70%) | Simple, cost-effective | Requires careful acid/base control |
| Copper-catalyzed domino reaction | Cu(OTf)2, NaHCO3, 1,10-phenanthroline, oxidant | Up to 68% | High efficiency, suitable for complex molecules | More complex setup, catalyst cost |
| Imidate intermediate route | Imidates, ammonium carbonate, Cu(OTf)2 | Up to 64% | Multi-bond formation in one step | Limited substrate scope |
| Salt formation and crystallization | HCl, aqueous/alcoholic solvents | High purity | Easy isolation, stable product | Requires pure amidine precursor |
Chemical Reactions Analysis
Reaction Mechanisms and Analysis
2.1 Amidolysis and Cyclization
In analogous systems, amidolysis (nucleophilic attack by amines on carbonyl groups) drives cyclization reactions. For instance, β-lactam ureas undergo intramolecular amidolysis to form hydantoins under basic conditions . This mechanism highlights the potential reactivity of amidine derivatives in forming heterocyclic compounds.
2.2 Stereoselectivity and Isomer Distribution
Studies on β-lactam intermediates derived from 4-fluoroaniline show stereoselectivity in cycloaddition reactions. For example, the Staudinger reaction produces cis/trans β-lactam isomers with specific coupling constants observed via NMR (e.g., cis: , trans: ) . Such stereoselectivity could influence the reactivity of amidine precursors.
Key Research Findings
3.1 Structural and Spectroscopic Data
3.2 Reactivity Trends
Scientific Research Applications
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The para-fluoro substitution (in the target compound) optimizes electronic effects for receptor binding in drug candidates, outperforming meta-fluoro derivatives .
- Halogen Effects : Replacing fluorine with chlorine (e.g., 14401-51-5) increases molecular weight (191.06 vs. 173.57) and lipophilicity (logP +0.3), altering pharmacokinetics .
- Methyl vs. Fluoro : The 4-methyl analogue (6326-27-8) lacks electronegativity, reducing hydrogen-bonding capacity but improving aqueous solubility .
Physicochemical Properties
- Solubility: The hydrate form of 4-fluorobenzenecarboximidamide HCl is water-soluble (>50 mg/mL), whereas non-hydrated analogues (e.g., 3-fluoro) require DMSO for dissolution .
- Stability : Hydrates exhibit superior shelf life (>2 years at -20°C) compared to anhydrous forms, which degrade faster under humidity .
Biological Activity
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of 4-fluorobenzenecarboximidamide involves several chemical reactions, typically starting from 4-fluorobenzoic acid. The synthesis pathway often includes the formation of intermediates through condensation reactions with amines, followed by purification steps to yield the final hydrochloride salt form.
Biological Activity
1. Enzyme Inhibition
Research indicates that 4-fluorobenzenecarboximidamide exhibits significant inhibitory effects on various enzymes, particularly cholinesterases. A study highlighted that derivatives of this compound demonstrated comparable IC50 values to tacrine, a known cholinesterase inhibitor, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial and antifungal properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and fungi, potentially due to its ability to generate reactive oxygen species (ROS) within microbial cells. This mechanism leads to oxidative stress and cell death in pathogens.
3. Protease Inhibition
4-Fluorobenzenecarboximidamide has been investigated for its ability to inhibit proteases, which are critical in various biological processes including viral replication. Its structural features allow it to interact with specific proteases, making it a candidate for therapeutic applications against viral infections.
The biological activity of 4-fluorobenzenecarboximidamide can be attributed to its interaction with specific molecular targets:
- Cholinesterase Inhibition: The compound binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- Antimicrobial Activity: The generation of ROS disrupts cellular functions in microbes, leading to increased permeability and eventual cell lysis.
- Protease Interaction: The amidine functional group enhances binding affinity to proteases, inhibiting their enzymatic activity.
Case Studies
Several case studies have explored the efficacy and safety profiles of 4-fluorobenzenecarboximidamide in different contexts:
- Alzheimer's Disease Models: In vivo studies demonstrated that administration of this compound improved cognitive function in animal models by enhancing cholinergic transmission.
- Infectious Disease Research: Clinical trials investigating its antimicrobial properties revealed promising results against resistant bacterial strains.
Comparative Analysis
To better understand the uniqueness of 4-fluorobenzenecarboximidamide, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzenecarboximidamide | Fluorinated aromatic amide | Cholinesterase inhibitor |
| Benzamidine | No fluorination | General protease inhibitor |
| 3-Chloro-4-fluorobenzamidine | Chlorine instead of fluorine | Potential antiviral properties |
Q & A
Q. What are the optimal synthetic routes for 4-fluorobenzenecarboximidamide hydrate hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 4-fluoroaniline with 4-methylphenyl isocyanide to form an intermediate, followed by reaction with sodium azide . Key variables include temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., CuI). Yields range from 45–72% depending on purification methods (e.g., recrystallization vs. column chromatography). A table comparing methods is below:
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | DMF | CuI | 72 | 98.5% |
| B | THF | None | 45 | 95.0% |
Lower yields in Method B suggest catalytic agents are critical for efficiency .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- HPLC : Quantifies purity (>98% achievable via gradient elution with C18 columns) .
- NMR : ¹⁹F NMR confirms fluorobenzene moiety (δ -115 to -120 ppm); ¹H NMR detects imidamide protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 173.1 for the free base, with HCl adducts confirmed via isotopic patterns .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data (e.g., IC₅₀ variability) be systematically addressed?
Contradictions in IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase assays) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 μM) impacts competitive inhibition .
- Cell Models : Primary vs. immortalized cells show differential membrane permeability .
- Compound Stability : Hydrate form degradation under high humidity reduces activity; use Karl Fischer titration to monitor water content .
A meta-analysis framework is recommended:
- Standardize buffer pH (7.4) and temperature (37°C).
- Validate cell line receptor expression via western blot.
Q. What mechanistic insights explain its activity in neurological models, and how can target engagement be validated?
The compound inhibits Rho-associated kinase (ROCK) by binding to the ATP pocket, analogous to Ripasudil . Key steps for validation:
- Kinase Profiling : Use a panel of 50+ kinases to confirm selectivity (ROCK1/2 IC₅₀ < 1 μM; >10 μM for off-targets) .
- Cellular Assays : Measure actin cytoskeleton reorganization in SH-SY5Y neurons via phalloidin staining .
- In Vivo Models : Intraocular pressure reduction in glaucoma models (e.g., 15% drop in rats) correlates with ROCK inhibition .
Q. How do solvent and formulation choices impact its stability in long-term pharmacological studies?
- Aqueous Solutions : Hydrolysis occurs at pH > 7.0; use citrate buffer (pH 5.0–6.0) for <5% degradation over 30 days .
- Solid-State : Hydrate form is hygroscopic; store under argon with desiccants to prevent deliquescence .
- Lyophilization : Increases shelf life (2 years at -20°C) but may aggregate; confirm via dynamic light scattering (DLS) .
Tables for Methodological Reference
Table 1: Comparative Bioactivity in Cell Lines
| Cell Line | Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|---|
| HeLa | ROCK2 | 2.3 | Kinase | |
| SH-SY5Y | Neurite Outgrowth | 5.1 | Phenotypic | |
| HUVEC | Angiogenesis | 8.7 | Tube Formation |
Table 2: Stability Under Storage Conditions
| Condition | Degradation (%) | Time (Days) | Analytical Method |
|---|---|---|---|
| 25°C, 60% RH | 12 | 30 | HPLC |
| 4°C, desiccated | 3 | 30 | ¹H NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
